(E)-N-[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]-1-[5-(2,5-dimethyl-3-nitrophenyl)furan-2-yl]methanimine
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Overview
Description
(E)-N-[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]-1-[5-(2,5-dimethyl-3-nitrophenyl)furan-2-yl]methanimine is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]-1-[5-(2,5-dimethyl-3-nitrophenyl)furan-2-yl]methanimine typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-a]pyridine core, followed by the introduction of the 2,4-dichlorophenyl and 2,5-dimethyl-3-nitrophenyl groups. The final step involves the formation of the furfurylideneamino linkage under specific reaction conditions, such as the use of a suitable solvent and catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]-1-[5-(2,5-dimethyl-3-nitrophenyl)furan-2-yl]methanimine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Solvents such as dichloromethane or ethanol are often used to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can introduce hydroxyl or carbonyl groups.
Scientific Research Applications
(E)-N-[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]-1-[5-(2,5-dimethyl-3-nitrophenyl)furan-2-yl]methanimine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N-[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]-1-[5-(2,5-dimethyl-3-nitrophenyl)furan-2-yl]methanimine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-4,5-diphenylimidazole
- (4-Chloro-2,5-dimethoxy-phenyl)-(4-fluoro-benzylidene)-amine
- 2,5-Dimethyl-4-(phenyldiazenyl)phenol
Uniqueness
(E)-N-[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]-1-[5-(2,5-dimethyl-3-nitrophenyl)furan-2-yl]methanimine is unique due to its combination of functional groups and structural complexity. This uniqueness contributes to its diverse range of applications and potential biological activities.
Properties
Molecular Formula |
C26H18Cl2N4O3 |
---|---|
Molecular Weight |
505.3g/mol |
IUPAC Name |
(E)-N-[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]-1-[5-(2,5-dimethyl-3-nitrophenyl)furan-2-yl]methanimine |
InChI |
InChI=1S/C26H18Cl2N4O3/c1-15-11-20(16(2)22(12-15)32(33)34)23-9-7-18(35-23)14-29-26-25(19-8-6-17(27)13-21(19)28)30-24-5-3-4-10-31(24)26/h3-14H,1-2H3/b29-14+ |
InChI Key |
ZGCIOJTYNSNKTA-IPPBACCNSA-N |
SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])C)C2=CC=C(O2)C=NC3=C(N=C4N3C=CC=C4)C5=C(C=C(C=C5)Cl)Cl |
Isomeric SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])C)C2=CC=C(O2)/C=N/C3=C(N=C4N3C=CC=C4)C5=C(C=C(C=C5)Cl)Cl |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])C)C2=CC=C(O2)C=NC3=C(N=C4N3C=CC=C4)C5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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